

Reproducibility of (Rac)-SAR131675 Antitumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: (Rac)-SAR131675

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(Rac)-SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key driver of lymphangiogenesis. Its antitumor and antimetastatic potential has been evaluated in a variety of preclinical cancer models. This guide provides a comparative analysis of the reproducibility of **(Rac)-SAR131675**'s antitumor activity, supported by experimental data from multiple studies.

Executive Summary

Preclinical studies have consistently demonstrated the antitumor and antimetastatic efficacy of **(Rac)-SAR131675** in various cancer models, including mammary, pancreatic, colorectal, and ovarian cancers. The primary mechanism of action is the inhibition of VEGFR-3 signaling, leading to reduced lymphangiogenesis and modulation of the tumor microenvironment. The antitumor effects of SAR131675 have been independently observed by different research groups, supporting the reproducibility of its activity. While direct head-to-head comparisons with a wide range of other anticancer agents are limited, existing data suggests a favorable profile with a distinct mechanism of action compared to broader-spectrum kinase inhibitors and traditional chemotherapy.

Data Presentation

In Vitro Efficacy of (Rac)-SAR131675

Target/Assay	Cell Line/System	IC50 (nmol/L)	Reference Study
VEGFR-3 Kinase Activity	Recombinant Human VEGFR-3	23	Alam et al., 2012[1][2][3][4]
VEGFR-3 Autophosphorylation	HEK cells	45	Alam et al., 2012[2]
VEGFC-induced Lymphatic Cell Survival	Primary Human Lymphatic Cells	14	Alam et al., 2012[1]
VEGFD-induced Lymphatic Cell Survival	Primary Human Lymphatic Cells	17	Alam et al., 2012[1]
VEGFC-induced Cell Migration	Human Microvascular Endothelial Cells (HMVEC)	< 30	Alam et al., 2012[1]
VEGF-CS-mediated Proliferation	OVCAR3 (Ovarian Cancer)	Dose-dependent inhibition	He et al., 2023[5]
VEGF-CS-mediated Proliferation	SKOV3 (Ovarian Cancer)	Dose-dependent inhibition	He et al., 2023[5]

In Vivo Antitumor Efficacy of (Rac)-SAR131675

Cancer Model	Treatment	Outcome	Percent Inhibition/Reduction	Reference Study
4T1 Mammary Carcinoma	SAR131675 (30 mg/kg/day)	Tumor Volume Reduction	24%	Alam et al., 2012[1]
4T1 Mammary Carcinoma	SAR131675 (100 mg/kg/day)	Tumor Volume Reduction	50%	Alam et al., 2012[1]
4T1 Mammary Carcinoma	SAR131675 (100 mg/kg/day)	Lung Metastasis Reduction	~50%	Alam et al., 2012
RIP1-Tag2 Pancreatic Neuroendocrine Tumor	SAR131675 (100 mg/kg/day)	Reduction in Angiogenic Islets	42%	Alam et al., 2012[4]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor	SAR131675 (100 mg/kg/day)	Tumor Burden Reduction	62%	Alam et al., 2012[4]
Colorectal Cancer Liver Metastasis	SAR131675	Tumor Burden Reduction	Significant	Walsh et al., 2022[6][7]

Comparative Efficacy of (Rac)-SAR131675 and Other Anticancer Agents

Cancer Model	Agent	IC50/Efficacy	Reference Study
VEGFR-3 Kinase Inhibition			
(Rac)-SAR131675	IC50: 23 nmol/L	Alam et al., 2012[1][3]	
Sunitinib	IC50: 10 nmol/L	Alam et al., 2012	
VEGFR-2 Kinase Inhibition			
(Rac)-SAR131675	IC50: ~280 nmol/L	Alam et al., 2012[1]	
Sunitinib	IC50: 14 nmol/L	Alam et al., 2012	
4T1 Mammary Carcinoma			
(Rac)-SAR131675 (100 mg/kg/day)	50% tumor volume reduction	Alam et al., 2012[1]	
Doxorubicin (10 mg/kg)	Retarded tumor growth	Gao et al., 2011[8]	

Experimental Protocols

Orthotopic 4T1 Mammary Carcinoma Model (Alam et al., 2012)

- Cell Culture: 4T1 murine mammary carcinoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
- Animal Model: Female BALB/c mice (6-8 weeks old) were used.
- Tumor Cell Implantation: 1×10^5 4T1 cells in 50 μ L of PBS were injected into the mammary fat pad.
- Treatment: Oral administration of **(Rac)-SAR131675** (30 or 100 mg/kg/day) or vehicle was initiated 5 days after tumor cell implantation and continued for 21 days.

- Tumor Measurement: Tumor volume was measured regularly with calipers using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Metastasis Assessment: At the end of the study, lungs were harvested, and the number of metastatic nodules on the lung surface was counted.

RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model (Alam et al., 2012)

- Animal Model: Transgenic RIP1-Tag2 mice, which spontaneously develop pancreatic islet cell tumors, were used.
- Treatment Regimens:
 - Prevention Study: **(Rac)-SAR131675** (100 mg/kg/day) was administered orally from week 5 to week 10.
 - Intervention Study: Treatment with **(Rac)-SAR131675** (100 mg/kg/day) was initiated at week 10 and continued until week 12.5.
- Efficacy Assessment:
 - Prevention Study: The number of angiogenic islets in the pancreas was quantified at 10 weeks of age.
 - Intervention Study: Total tumor volume was calculated at week 12 by measuring each tumor with calipers.

Colorectal Cancer Liver Metastasis Model (Walsh et al., 2022)

- Animal Model: Male CBA mice were used.
- Metastasis Induction: Colorectal cancer liver metastases were induced via intrasplenic injection of a murine colon carcinoma cell line.
- Treatment: Mice were treated daily with **(Rac)-SAR131675**.

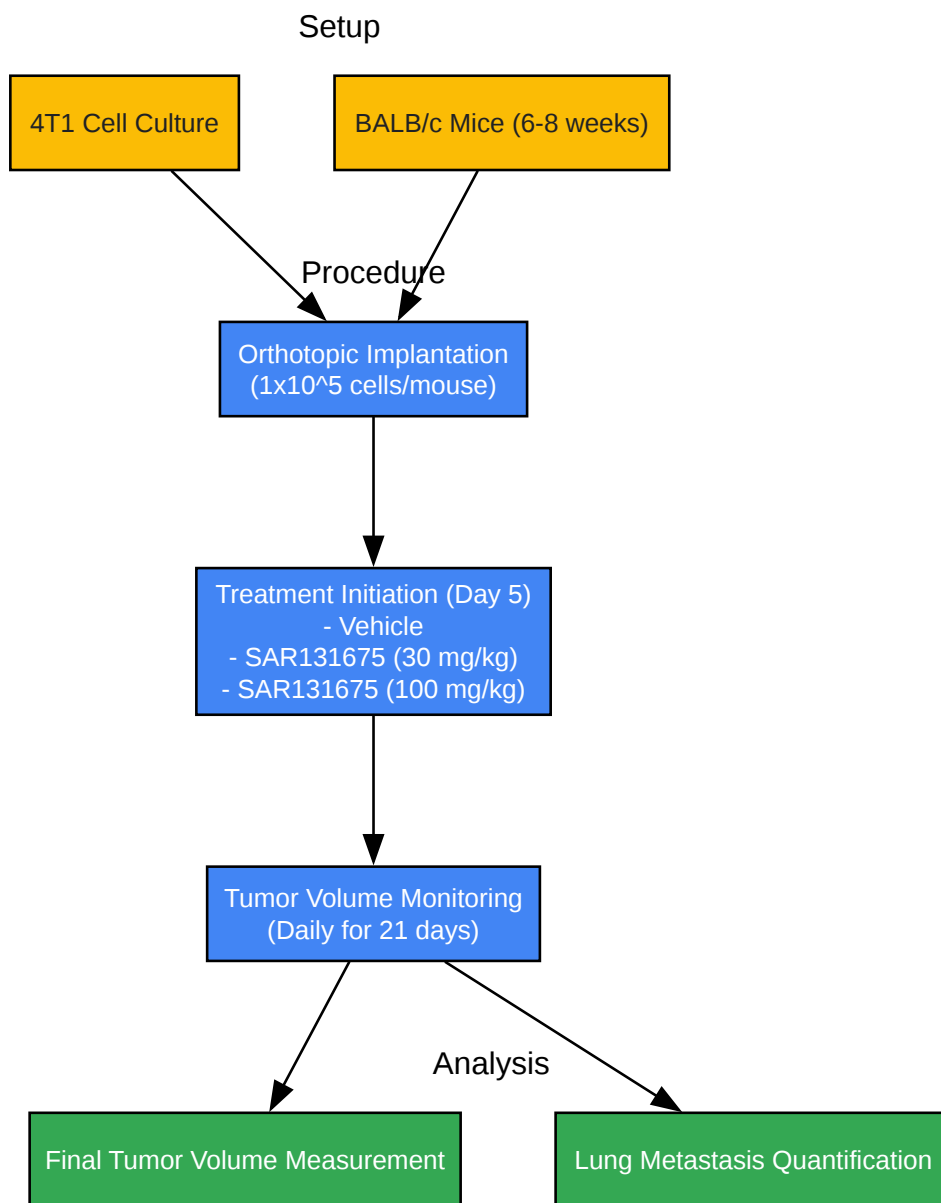
- Assessment: Tumor growth and immune cell infiltration in the liver and tumor tissues were assessed at 10, 16, and 22 days post-tumor induction using stereology, immunohistochemistry, and flow cytometry.[6]

Mandatory Visualization

VEGFR-3 Signaling Pathway and Inhibition by (Rac)-SAR131675



Experimental Workflow for 4T1 Orthotopic Mammary Carcinoma Model

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